Deprodone

描述

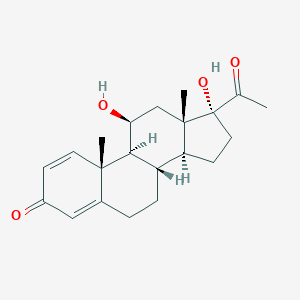

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZSMOGWYFPKCH-UJPCIWJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043210 |

Source

|

| Record name | Deprodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20423-99-8 |

Source

|

| Record name | Deprodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20423-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deprodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deprodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Deprodone: An In-depth Technical Guide

Introduction

Deprodone is a synthetic glucocorticoid corticosteroid.[1] Its propionate (B1217596) ester, this compound Propionate, is the active ingredient in topical formulations used for the treatment of various inflammatory skin conditions.[2][3] Developed by Torii Pharmaceutical Co., Ltd. and marketed in Japan, this compound Propionate is available in formulations such as creams, ointments, and plasters, with the plaster formulation (Eclar®) being notably used for the management of hypertrophic scars and keloids.[1][4] This document aims to provide a detailed technical guide on the pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound Propionate exerts its therapeutic effects through its activity as a glucocorticoid receptor (GR) agonist. The mechanism of action is consistent with that of other corticosteroids and involves the modulation of gene expression to produce anti-inflammatory, immunosuppressive, and anti-proliferative effects.

The key steps in its mechanism of action are:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound Propionate diffuses across the cell membrane of target cells. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.

-

Receptor Activation and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated steroid-receptor complex translocates into the nucleus.

-

Modulation of Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.

-

Anti-inflammatory Effects: This modulation of gene expression leads to the inhibition of the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules. It also suppresses the activity of inflammatory cells such as leukocytes and monocytes.

-

Effects on Scar Tissue: In the context of keloids and hypertrophic scars, this compound Propionate is believed to reduce the excessive proliferation of fibroblasts and the deposition of collagen.

Signaling Pathway Diagram

Pharmacodynamics

The pharmacodynamic effects of this compound Propionate are a direct consequence of its interaction with the glucocorticoid receptor. While specific quantitative data for this compound is unavailable, the potency of corticosteroids is typically assessed through receptor binding affinity and functional assays.

Receptor Binding Affinity

The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

Table 1: Representative Glucocorticoid Receptor Binding Affinities of Various Corticosteroids (Illustrative Data)

| Compound | Relative Binding Affinity (RBA) | Reference |

| Dexamethasone | 100 | |

| Fluticasone Propionate | 1800 | |

| Budesonide | 935 | Not specified in search results |

| Beclomethasone-17-monopropionate | 500 | Not specified in search results |

| Prednisolone | 19 | Not specified in search results |

Note: This table presents illustrative data for other corticosteroids to provide context, as specific data for this compound Propionate was not found.

In Vitro Potency (IC50/EC50)

Functional assays are used to determine the concentration of a drug that elicits a half-maximal response (EC50 for agonists) or inhibits a response by half (IC50 for antagonists). For corticosteroids, these assays often measure the transactivation of a reporter gene under the control of GREs or the inhibition of pro-inflammatory cytokine production.

Table 2: Representative In Vitro Potency of Various Corticosteroids (Illustrative Data)

| Compound | Assay | EC50/IC50 | Reference |

| Dexamethasone | GRE-luciferase reporter assay | ~1 nM | Not specified in search results |

| Fluticasone Propionate | Inhibition of IL-1β induced GM-CSF release | ~0.1 nM | Not specified in search results |

| Budesonide | Inhibition of TNF-α release | ~0.5 nM | Not specified in search results |

Note: This table presents illustrative data for other corticosteroids to provide context, as specific data for this compound Propionate was not found.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound Propionate are not well-documented in publicly available literature. The primary route of administration is topical, which generally results in low systemic absorption.

Table 3: Expected Pharmacokinetic Parameters for a Topical Corticosteroid (General Overview)

| Parameter | Description | Expected Value/Characteristic |

| Absorption | ||

| Bioavailability (Topical) | The fraction of the administered dose that reaches systemic circulation. | Generally low, but can be influenced by formulation, skin integrity, and application site. |

| Distribution | ||

| Protein Binding | The extent to which the drug binds to plasma proteins. | Corticosteroids typically exhibit high protein binding, primarily to albumin and corticosteroid-binding globulin (CBG). |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate to high for systemically absorbed drug. |

| Metabolism | ||

| Primary Site | The main organ responsible for drug metabolism. | Liver is the primary site for systemic metabolism. Skin also possesses metabolic activity. |

| Metabolites | The products of drug metabolism. | Likely undergoes hydrolysis of the propionate ester and subsequent metabolism of the this compound core. |

| Excretion | ||

| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Expected to be relatively short for the systemically absorbed fraction. |

| Route of Excretion | The primary route by which the drug and its metabolites are eliminated from the body. | Primarily renal excretion of metabolites. |

Note: This table provides a general overview of expected pharmacokinetic properties for a topical corticosteroid, as specific data for this compound Propionate is not available.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of corticosteroids like this compound Propionate.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Receptor Source: Cytosolic extracts containing the glucocorticoid receptor are prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

-

Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound Propionate).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Glucocorticoid Response Element (GRE)-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the glucocorticoid receptor and induce gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound Propionate).

-

Cell Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is determined by fitting the data to a dose-response curve.

Conclusion

This compound Propionate is a potent topical corticosteroid that acts as a glucocorticoid receptor agonist. Its mechanism of action involves the modulation of gene expression to produce anti-inflammatory and immunosuppressive effects, making it effective in the treatment of a variety of dermatological conditions, including keloids and hypertrophic scars. While specific quantitative pharmacological data for this compound Propionate is not widely available, its clinical efficacy suggests a pharmacological profile consistent with other potent corticosteroids. Further research and publication of preclinical and clinical data would provide a more complete and quantitative understanding of this important therapeutic agent.

References

Deprodone Propionate for Hypertrophic Scar and Keloid Treatment: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertrophic scars and keloids are fibroproliferative disorders of the skin that arise from an aberrant wound healing process. They are characterized by excessive deposition of extracellular matrix (ECM) components, particularly collagen. Current treatment modalities often yield unsatisfactory results, highlighting the need for more effective therapeutic agents. Deprodone propionate (B1217596), a potent topical corticosteroid, has emerged as a promising treatment, particularly in Japan where it is considered a first-line therapy for these conditions. This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound propionate for the management of hypertrophic scars and keloids. It details its mechanism of action, summarizes available quantitative clinical data, provides established experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.

Introduction

Hypertrophic scars are raised, erythematous, and pruritic fibrous lesions that remain within the confines of the original wound. Keloids, in contrast, are more aggressive, extending beyond the original wound margins and rarely regressing spontaneously. Both conditions result from a prolonged inflammatory phase during wound healing, leading to excessive fibroblast proliferation and collagen synthesis.

This compound propionate is a high-potency topical corticosteroid that has demonstrated significant efficacy in the treatment and prevention of hypertrophic scars and keloids.[1][2][3] It is often administered via a plaster or tape formulation, which provides sustained and targeted delivery of the active ingredient to the scar tissue.[1][4] This mode of delivery enhances its penetration and efficacy.

Mechanism of Action

The therapeutic effects of this compound propionate in scar management are multifactorial, stemming from its potent anti-inflammatory, anti-proliferative, and ECM-modulating properties.

2.1. Anti-inflammatory Effects: this compound propionate, like other corticosteroids, binds to the glucocorticoid receptor (GR) in the cytoplasm of inflammatory cells. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes. This leads to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and a decrease in the infiltration of inflammatory cells into the scar tissue.

2.2. Anti-proliferative and Pro-apoptotic Effects on Fibroblasts: A hallmark of hypertrophic scars and keloids is the excessive proliferation of fibroblasts. Corticosteroids have been shown to inhibit fibroblast proliferation.

2.3. Modulation of Extracellular Matrix Synthesis and Degradation: The excessive deposition of collagen is a key pathological feature of hypertrophic scars and keloids. Corticosteroids can counteract this by:

-

Downregulating Collagen Gene Expression: Studies have shown that corticosteroids can inhibit the transcription of pro-collagen genes, such as COL1A1 and COL3A1, in fibroblasts.

-

Increasing Collagenase Activity: Corticosteroids may also promote the breakdown of excess collagen by increasing the activity of collagenases (matrix metalloproteinoproteinases).

2.4. Interaction with the TGF-β/Smad Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly the TGF-β/Smad cascade, is a critical regulator of fibrosis. In pathological scarring, this pathway is often hyperactivated, leading to increased fibroblast proliferation and collagen synthesis. Corticosteroids are known to interfere with this pathway, although the precise mechanisms are still under investigation. It is hypothesized that this compound propionate, through the activated glucocorticoid receptor, can inhibit the transcription of TGF-β receptors and downstream signaling molecules like Smad proteins, thereby reducing the pro-fibrotic effects of TGF-β.

Clinical Efficacy: Quantitative Data

While numerous case studies and observational reports attest to the effectiveness of this compound propionate, detailed quantitative data from large-scale, randomized controlled trials are still emerging. The available data, primarily from Japanese studies, demonstrate significant improvements in scar appearance and patient-reported outcomes.

| Study Type | Patient Population | Intervention | Assessment Scale | Key Quantitative Results | Citation(s) |

| Observational Study | 24 adult patients with hypertrophic scars or keloids unresponsive to fludroxycortide tape | This compound propionate plaster (20 µg/cm²) | Japan Scar Workshop (JSW) Scar Scale | 70.8% (17 out of 24) of patients showed improvement, with JSW scores reducing to less than 2 (indicating a mature scar). | |

| Retrospective Analysis | 100 patients (50 pediatric, 50 adult) with hypertrophic scars and keloids | This compound propionate tape or fludroxycortide tape | Patient and Observer Scar Assessment Scale (POSAS) and Dermatology Life Quality Index (DLQI) | Both patient and observer POSAS scores significantly decreased (p < 0.001). DLQI scores also significantly declined. | |

| Observational Study | 30 adult and 30 pediatric patients with hypertrophic and keloid scars | Fludroxycortide tape followed by this compound propionate plaster for non-responsive adults | Japan Scar Workshop (JSW) Scar Scale | 20% of adults responded to fludroxycortide tape. Of the non-responders, 70.8% improved after switching to this compound propionate plaster. |

Note: The Japan Scar Workshop (JSW) Scar Scale is a comprehensive tool that evaluates various parameters including color, elevation, hardness, and subjective symptoms like itching and pain. A lower score indicates a more mature and less severe scar. The Patient and Observer Scar Assessment Scale (POSAS) is another validated tool that includes both patient and observer components to assess scar quality. The Vancouver Scar Scale (VSS) is also a commonly used scale for scar assessment.

Experimental Protocols

The evaluation of anti-scarring agents like this compound propionate involves both in vitro and in vivo models to assess their efficacy and elucidate their mechanisms of action.

4.1. In Vitro Scratch Assay for Fibroblast Migration

This assay is a standard method to study cell migration in vitro.

-

Objective: To determine the effect of this compound propionate on the migration of hypertrophic scar-derived fibroblasts.

-

Methodology:

-

Cell Culture: Human hypertrophic scar-derived fibroblasts are cultured to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the confluent monolayer.

-

Treatment: The cells are then treated with varying concentrations of this compound propionate or a vehicle control.

-

Imaging: The rate of "wound" closure is monitored and imaged at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope.

-

Analysis: The area of the scratch is measured at each time point, and the percentage of wound closure is calculated to determine the effect of this compound propionate on fibroblast migration.

-

4.2. In Vivo Rabbit Ear Model of Hypertrophic Scarring

The rabbit ear model is a well-established and reproducible model for studying hypertrophic scar formation.

-

Objective: To evaluate the in vivo efficacy of a topical this compound propionate formulation in reducing hypertrophic scarring.

-

Methodology:

-

Wound Creation: Full-thickness dermal wounds are created on the ventral surface of the rabbit's ear using a biopsy punch.

-

Treatment Application: A plaster containing this compound propionate is applied to the wound site. Control wounds may receive a placebo plaster.

-

Scar Assessment: Scars are allowed to form over a period of several weeks. At the end of the study period, the scars are harvested.

-

Analysis:

-

Macroscopic Evaluation: The scars are photographed, and their elevation and surface area are measured.

-

Histological Analysis: The harvested scar tissue is sectioned and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess parameters such as epidermal and dermal thickness, collagen organization, and inflammatory cell infiltration.

-

Immunohistochemistry: Staining for specific markers such as alpha-smooth muscle actin (α-SMA) can be performed to quantify the presence of myofibroblasts.

-

Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to analyze the expression of genes and proteins related to fibrosis (e.g., COL1A1, COL3A1, TGF-β1, Smad proteins).

-

-

Visualizations: Signaling Pathways and Workflows

5.1. Signaling Pathway: Corticosteroid Modulation of the TGF-β/Smad Pathway in Fibroblasts

Caption: Corticosteroid modulation of the pro-fibrotic TGF-β/Smad signaling pathway in fibroblasts.

5.2. Experimental Workflow: In Vitro Scratch Assay

Caption: Workflow for an in vitro scratch assay to evaluate fibroblast migration.

5.3. Experimental Workflow: In Vivo Rabbit Ear Model

Caption: Workflow for the in vivo rabbit ear model of hypertrophic scarring.

Conclusion and Future Directions

This compound propionate, particularly in a plaster formulation, is an effective and promising therapeutic agent for the management of hypertrophic scars and keloids. Its potent anti-inflammatory, anti-proliferative, and ECM-modulating effects, likely mediated in part through the inhibition of the TGF-β/Smad signaling pathway, contribute to its clinical efficacy.

Future research should focus on:

-

Conducting large-scale, multicenter, randomized controlled trials to further quantify the efficacy of this compound propionate using standardized scar assessment scales.

-

Elucidating the precise molecular mechanisms by which this compound propionate modulates fibroblast behavior and ECM deposition, including its specific effects on the TGF-β/Smad pathway and other relevant signaling cascades.

-

Optimizing drug delivery systems to enhance the penetration and bioavailability of this compound propionate in scar tissue.

-

Investigating the long-term safety and efficacy of this compound propionate, particularly in pediatric populations.

By addressing these research questions, the full therapeutic potential of this compound propionate in the management of fibroproliferative skin disorders can be realized, offering improved outcomes for patients affected by hypertrophic scars and keloids.

References

- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scar-keloid.com [scar-keloid.com]

- 4. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antiproliferative Landscape of Deprodone Propionate on Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprodone propionate (B1217596), a potent corticosteroid, is clinically utilized in the management of hyperproliferative skin disorders such as keloids and hypertrophic scars. These conditions are fundamentally characterized by the excessive proliferation of dermal fibroblasts and the aberrant deposition of extracellular matrix. This technical guide provides an in-depth exploration of the effects of this compound propionate on fibroblast proliferation, detailing the underlying molecular mechanisms, experimental methodologies for investigation, and a comparative analysis of corticosteroid effects on these critical stromal cells. While direct quantitative data for this compound propionate is limited in publicly available literature, this guide synthesizes the broader understanding of glucocorticoid action on fibroblasts to provide a robust framework for research and development.

Core Mechanism of Action: A Glucocorticoid Perspective

Glucocorticoids, as a class of steroid hormones, exert profound and diverse effects on cellular processes, including proliferation. The action of this compound propionate on fibroblasts is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of this compound propionate to the cytoplasmic GR instigates a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.

Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-proliferative and anti-inflammatory proteins.

-

Transrepression: The GR can interfere with the activity of other transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are pivotal in promoting inflammation and cell proliferation. This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-proliferative transcription factors from binding to their respective DNA response elements.

A key molecular mechanism implicated in the anti-proliferative effect of glucocorticoids on fibroblasts is the induction of cell cycle inhibitors. For instance, glucocorticoids have been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21Cip1.[1][2] This protein binds to and inactivates cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase of the cell cycle and effectively causing a G1 cell cycle arrest.

Signaling Pathway of Glucocorticoid-Mediated Inhibition of Fibroblast Proliferation

The following diagram illustrates the key signaling events initiated by glucocorticoids, such as this compound propionate, leading to the inhibition of fibroblast proliferation.

Quantitative Data on Corticosteroid Effects on Fibroblast Proliferation

| Corticosteroid | Fibroblast Type | Concentration | Observed Effect on Proliferation | Reference |

| Clobetasol Propionate | Normal Adult Skin, Scleroderma Skin, Rheumatoid Synovial | 10 µg/mL | Inhibition | [3] |

| Clobetasone Butyrate | Normal Adult Skin, Scleroderma Skin, Rheumatoid Synovial | 10 µg/mL | Inhibition | [3] |

| Betamethasone Valerate | Normal Adult Skin | 10 µg/mL | Stimulation (in some strains) | |

| Betamethasone Valerate | Rheumatoid Synovial | 10 µg/mL | Inhibition | |

| Hydrocortisone | Normal Adult Skin | 10 µg/mL | Stimulation (in some strains) | |

| Hydrocortisone | Rheumatoid Synovial | 10 µg/mL | Inhibition | |

| Dexamethasone | Mouse L929 Fibroblasts | 10⁻⁷ M | Inhibition |

Experimental Protocols

The following sections detail standardized methodologies for assessing the impact of this compound propionate on fibroblast proliferation.

Human Dermal Fibroblast Culture

A foundational requirement for in vitro assessment is the robust culture of primary human dermal fibroblasts.

-

Cell Source: Primary human dermal fibroblasts can be isolated from skin biopsies (e.g., neonatal foreskin, adult skin explants) or obtained from commercial cell banks to ensure reproducibility.

-

Culture Medium: A standard growth medium consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For certain experiments, a low-serum medium (e.g., 0.5-2% FBS) may be used to synchronize cells or reduce the confounding effects of growth factors in the serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is typically changed every 2-3 days.

-

Passaging: When fibroblasts reach 80-90% confluency, they are passaged using trypsin-EDTA to detach the cells. Cells are then re-seeded at a lower density (e.g., 1:3 to 1:6 split ratio) into new culture flasks. It is crucial to use cells at a low passage number for experiments to avoid replicative senescence.

Fibroblast Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound propionate (e.g., ranging from 1 nM to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of this compound propionate on fibroblast proliferation.

Conclusion

This compound propionate, in line with its classification as a potent glucocorticoid, is anticipated to exert an inhibitory effect on fibroblast proliferation. This action is central to its therapeutic efficacy in fibroproliferative disorders. The underlying mechanism is complex, involving the modulation of gene expression through the glucocorticoid receptor to induce cell cycle arrest. While specific quantitative data for this compound propionate remains to be fully elucidated in publicly accessible research, the experimental frameworks provided herein offer a clear path for such investigations. A deeper understanding of the dose-dependent effects and molecular signatures of this compound propionate on fibroblasts will be instrumental in optimizing its clinical application and in the development of novel anti-fibrotic therapies.

References

- 1. Glucocorticoid inhibition of fibroblast proliferation and regulation of the cyclin kinase inhibitor p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of corticosteroids on the proliferation of normal and abnormal human connective tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Deprodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprodone, a synthetic corticosteroid, exerts its anti-inflammatory effects through interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding affinity of this compound to the GR, placed in the context of other well-established glucocorticoids. While specific quantitative binding affinity data for this compound is not widely available in publicly accessible literature, this document outlines the established mechanisms of action, details the experimental protocols for determining such affinities, and presents the GR signaling pathway. This guide serves as a valuable resource for researchers and professionals involved in the study of corticosteroid pharmacology and drug development.

Introduction to this compound and the Glucocorticoid Receptor

This compound, also known as 21-Deoxyprednisolone, is a synthetic glucocorticoid.[1][2][3][4] Its prodrug form, this compound propionate, is utilized in Japan for the topical treatment of inflammatory skin conditions.[5] Like other corticosteroids, the therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of a wide range of genes involved in inflammation, immune response, and metabolism. The affinity of a glucocorticoid for the GR is a critical determinant of its potency and clinical efficacy.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as this compound, to the cytosolic glucocorticoid receptor initiates a cascade of molecular events. In its inactive state, the GR is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Within the nucleus, this complex can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes, and protein-protein interactions with other transcription factors, resulting in the transrepression of pro-inflammatory genes.

References

Deprodone Propionate: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of deprodone propionate (B1217596), a potent synthetic corticosteroid. By examining its chemical structure in relation to its pharmacological activity, this document aims to provide valuable insights for researchers and professionals involved in the development of anti-inflammatory and immunosuppressive agents.

This compound propionate is recognized as a high-potency glucocorticoid receptor (GR) agonist.[1] Its therapeutic efficacy, particularly in topical formulations for inflammatory skin conditions like keloids and hypertrophic scars, is well-documented.[1][2][3][4] This guide will delve into the molecular mechanisms, quantitative biological data, and the experimental methodologies used to characterize this compound.

Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action for this compound propionate involves its function as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Within the nucleus, this complex modulates gene expression through two main pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade.

-

Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).

This dual action of transactivation and transrepression results in the potent anti-inflammatory, immunosuppressive, and anti-proliferative effects of this compound propionate.

Figure 1: Simplified signaling pathway of this compound Propionate via the Glucocorticoid Receptor.

Structure-Activity Relationship (SAR)

The chemical structure of this compound propionate is pivotal to its high potency. Key structural features and their contributions to its activity are outlined below:

-

Core Steroid Structure: The foundational four-ring steroid nucleus is essential for binding to the glucocorticoid receptor.

-

C17α-Propionate Ester: Esterification at the C17α position with a propionate group significantly enhances the lipophilicity and, consequently, the binding affinity of the molecule to the GR. Generally, increasing the length of the ester chain at C17 from acetate (B1210297) to valerate (B167501) leads to an increase in both binding affinity and lipophilicity. The propionate ester in this compound propionate is a key contributor to its high potency.

-

C16α/β Substitutions: While this compound itself lacks a C16 methyl group found in potent corticosteroids like dexamethasone (B1670325) and betamethasone, substitutions at the C16 and C17 positions are crucial for high glucocorticoid activity. The acetal (B89532) substitution at C16/C17 in some glucocorticoids, for instance, has been shown to significantly increase receptor affinity.

-

Fluorination: Although not present in this compound, fluorination at the 9α position in many synthetic corticosteroids is known to enhance both glucocorticoid and mineralocorticoid activity.

The combination of these structural modifications results in a molecule with a high affinity for the glucocorticoid receptor, leading to its classification as a potent topical corticosteroid.

Quantitative Biological Data

While specific quantitative data for the binding affinity (Kd or Relative Binding Affinity - RBA) of this compound propionate is not extensively available in publicly accessible literature, its classification as a Group I or II topical corticosteroid in Japan indicates a very high potency. For a comparative perspective, the RBA values for several other corticosteroids relative to dexamethasone (RBA = 100) are presented in Table 1.

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100 |

| Fluticasone Propionate | 1775 |

| Mometasone Furoate | 2200 |

| Budesonide | 935 |

| Beclomethasone Dipropionate | 500 |

| Triamcinolone Acetonide | 180-190 |

| Flunisolide | 160 |

| Hydrocortisone | 10 |

Table 1: Relative Binding Affinity of various glucocorticoids for the glucocorticoid receptor. Data compiled from various sources. It is important to note that RBA values can vary between studies.

The anti-inflammatory potency of corticosteroids can also be quantified by their ability to inhibit the production of pro-inflammatory cytokines. Table 2 provides the half-maximal inhibitory concentration (IC50) values for the inhibition of key cytokines by different corticosteroids.

| Corticosteroid | Cytokine | IC50 (nM) | Cell Type/Stimulus |

| Dexamethasone | IL-8 | 3.4 x 10-9 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Betamethasone | IL-8 | 1.8 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Hydrocortisone | IL-8 | 1.8 x 10-7 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Dexamethasone | MIP-1α | 1.0 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Betamethasone | MIP-1α | 3.8 x 10-8 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Hydrocortisone | MIP-1α | 4.8 x 10-7 M | Human Polymorphonuclear Neutrophils / TNF-α |

| Dexamethasone | IL-6 | 18.9 | IL-6-dependent hybridoma |

| Budesonide | IL-6 | 2.2 | IL-6-dependent hybridoma |

| Prednisolone | IL-6 | 7.5 | IL-6-dependent hybridoma |

Table 2: Comparative IC50 values for cytokine inhibition by various corticosteroids. Data for this compound propionate is not currently available in the reviewed literature.

Experimental Protocols

The characterization of this compound propionate's structure-activity relationship relies on a variety of in vitro and in vivo experimental models.

In Vitro Assays

This assay is fundamental in determining the binding affinity of a corticosteroid to the GR.

Figure 2: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

Protocol Outline:

-

Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable cell line or tissue through homogenization and ultracentrifugation.

-

Competitive Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol in the presence of increasing concentrations of unlabeled this compound propionate.

-

Equilibrium: The mixture is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand, commonly using dextran-coated charcoal which adsorbs the small, free radioligand.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound propionate that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) can then be calculated relative to a standard corticosteroid like dexamethasone.

This assay assesses the functional anti-inflammatory activity of this compound propionate.

Protocol Outline:

-

Cell Culture: Immune cells, such as human polymorphonuclear neutrophils (PMNs) or a macrophage cell line (e.g., RAW 264.7), are cultured.

-

Pre-treatment: The cells are pre-treated with varying concentrations of this compound propionate for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to induce the production and release of cytokines (e.g., IL-6, TNF-α).

-

Supernatant Collection: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of the target cytokine in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound propionate that causes 50% inhibition of cytokine release, is calculated.

In Vivo Assays

This is a standard model for evaluating the anti-inflammatory activity of topically applied agents.

Protocol Outline:

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

-

Treatment: The test compound, this compound propionate, dissolved in the same vehicle, is applied topically to the right ear, usually shortly before or after the application of croton oil. A control group receives the vehicle only, and a positive control group may be treated with a known anti-inflammatory agent like dexamethasone.

-

Measurement of Edema: After a specific time period (e.g., 6 hours), the animals are euthanized, and a circular section is punched from both ears.

-

Data Analysis: The weight of the ear punch from the treated (right) ear is compared to the control (left) ear. The difference in weight is a measure of the inflammatory edema. The percentage inhibition of edema by this compound propionate is calculated relative to the vehicle-treated control group.

This assay is a well-established method for determining the potency of topical corticosteroids in humans. The degree of skin blanching (vasoconstriction) is correlated with the anti-inflammatory activity of the corticosteroid.

Protocol Outline:

-

Subjects: Healthy human volunteers are enrolled.

-

Application: The this compound propionate formulation is applied to small, designated areas on the forearm skin, typically under occlusion to enhance penetration.

-

Evaluation: At specified time points after application, the degree of skin blanching at the application sites is visually assessed by trained observers using a graded scale. Alternatively, a chromameter can be used for a more objective measurement of the change in skin color.

-

Data Analysis: The intensity and duration of the blanching response are used to classify the potency of the this compound propionate formulation relative to other corticosteroids.

Conclusion

This compound propionate's potent anti-inflammatory and immunosuppressive effects are a direct consequence of its specific chemical structure, which confers high affinity for the glucocorticoid receptor. The C17α-propionate ester is a particularly important feature for its activity. While direct comparative quantitative binding data for this compound propionate remains elusive in readily available literature, its clinical efficacy and classification as a high-potency topical corticosteroid underscore the success of its molecular design. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound propionate and novel corticosteroid analogues. A deeper understanding of the nuanced structure-activity relationships will continue to drive the development of more effective and safer anti-inflammatory therapies.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of Deprodone Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Deprodone propionate (B1217596) is a potent synthetic corticosteroid recognized for its significant anti-inflammatory, immunosuppressive, and anti-fibrotic properties.[1][2][3] Structurally, it is a 21-deoxyprednisolone derivative, characterized by esterification with propionic acid at the 17α-position, a modification that enhances its lipophilicity and dermal penetration.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound propionate. It is intended for professionals in research and drug development, offering detailed data, outlining synthetic pathways, and illustrating key biological mechanisms. The information is compiled from scientific literature and patent filings to ensure technical accuracy and relevance.

Chemical and Physical Properties

This compound propionate's physicochemical characteristics are fundamental to its formulation and therapeutic efficacy. Its molecular structure facilitates effective penetration into the skin, making it suitable for topical applications, such as in plaster formulations for managing hypertrophic scars and keloids.

| Property | Value | Reference |

| CAS Number | 20424-00-4 | |

| Molecular Formula | C24H32O5 | |

| Molecular Weight | 400.51 g/mol | |

| IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Melting Point | 227–229°C | |

| Solubility | DMSO: 250 mg/mL (624.20 mM) | |

| Storage (Stock Solution) | Use within 1 month at -20°C; Use within 6 months at -80°C | |

| Storage (Powder) | 3 years at -20°C | |

| InChI Key | DRSFVGQMPYTGJY-GNSLJVCWSA-N |

Synthesis of this compound Propionate

The synthesis of this compound propionate is achieved by chemically modifying the prednisolone (B192156) skeleton. The primary objective of the synthesis is to esterify the 17-position with propionic acid and deoxidize the 21-position. An optimized industrial synthesis route has been developed to ensure high purity (>95%) and batch consistency for clinical applications.

Two distinct synthesis pathways are documented in the literature:

Route 1: Industrial Synthesis This widely cited method involves a three-step process starting from prednisolone.

-

Oxidation: Prednisolone is oxidized using chromium trioxide in acetic acid to produce 21-deoxyprednisolone.

-

Esterification: The 17-position of 21-deoxyprednisolone is esterified using propionic anhydride (B1165640) with p-toluenesulfonic acid as a catalyst.

-

Reduction: A final reduction step, typically using potassium borohydride (B1222165) (KBH4), is performed to eliminate intermediate byproducts, yielding the final this compound propionate structure.

Caption: Industrial synthesis workflow for this compound propionate.

Route 2: Alternative Synthesis An alternative pathway begins with 21-O-(methanesulfonyl)prednisolone. This route involves the formation of a nitrate (B79036) ester intermediate, which is subsequently treated with sodium iodide and sodium bisulfite to yield the final product.

Mechanism of Action

This compound propionate functions as a potent glucocorticoid receptor (GR) agonist, initiating a cascade of molecular events that result in broad anti-inflammatory and anti-fibrotic effects.

3.1. Anti-Inflammatory and Immunosuppressive Pathways The primary mechanism involves binding to cytoplasmic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).

Key downstream effects include:

-

Inhibition of Pro-inflammatory Mediators: It boosts the production of Annexin A1, a potent inhibitor of phospholipase A2 (PLA2). This action blocks the release of arachidonic acid from cell membranes, thereby halting the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

-

Cytokine Suppression: It effectively downregulates the synthesis and release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta 1 (TGF-β1).

-

Membrane Stabilization: It stabilizes lysosomal membranes, preventing the release of enzymes that can exacerbate inflammation and tissue damage.

-

Vascular Effects: The compound reduces capillary permeability and promotes vasoconstriction, which helps to diminish edema and erythema at the site of inflammation.

3.2. Anti-Fibrotic Mechanisms In the context of scar management, this compound propionate exhibits significant anti-fibrotic activity, primarily through the inhibition of the TGF-β/Smad signaling pathway, which is a central contributor to the excessive extracellular matrix accumulation seen in keloids and hypertrophic scars. This leads to a marked attenuation of collagen I and collagen III synthesis in keloid-derived fibroblasts.

Caption: Signaling pathways of this compound propionate.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are often proprietary or contained within the full text of primary research articles and patents. The following sections provide generalized workflows based on the available literature.

4.1. Generalized Protocol for Synthesis This protocol outlines the key stages for the industrial synthesis of this compound propionate from prednisolone.

-

Reaction Setup (Oxidation): Dissolve prednisolone in glacial acetic acid. Add chromium trioxide and stir at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up and Purification: Quench the reaction and extract the product (21-deoxyprednisolone). Purify using recrystallization or column chromatography.

-

Reaction Setup (Esterification): Dissolve the purified 21-deoxyprednisolone in a suitable solvent. Add propionic anhydride and a catalytic amount of p-toluenesulfonic acid. Heat the reaction mixture.

-

Work-up and Purification: Upon completion, neutralize the acid, extract the product, and purify to isolate the intermediate.

-

Reaction Setup (Reduction): Dissolve the intermediate in a solvent mixture (e.g., DMF-water). Add potassium borohydride (KBH4) portion-wise at a controlled temperature.

-

Final Purification and Characterization: After the reaction is complete, perform an aqueous work-up. Extract the final product, this compound propionate, and purify via recrystallization. Confirm the structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

Caption: Generalized experimental workflow for synthesis.

4.2. Generalized Protocol for Assessing Anti-Fibrotic Activity This outlines a standard cell-based assay to evaluate the effect of this compound propionate on collagen synthesis in human keloid-derived fibroblasts.

-

Cell Culture: Culture primary human keloid-derived fibroblasts in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Treatment: Seed cells into plates. Once they reach a desired confluency, replace the media with serum-free media for 24 hours. Treat cells with varying concentrations of this compound propionate (dissolved in DMSO) or a vehicle control for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer or a similar lysis buffer containing protease inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

-

Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against Collagen I, Collagen III, and a loading control (e.g., GAPDH).

-

Quantification and Analysis: Following incubation with appropriate secondary antibodies, visualize the protein bands. Quantify band intensity using densitometry software. Normalize the expression of Collagen I and III to the loading control and compare the results from treated cells to the vehicle control.

Summary of Quantitative Data

The lipophilic nature and high receptor affinity of this compound propionate contribute to its high potency, allowing for effective formulations at low concentrations.

| Parameter | Finding | Reference |

| Anti-Fibrotic Efficacy | Attenuates collagen I/III synthesis by 40–60% in keloid-derived fibroblasts. | |

| Topical Formulation Concentration | 20 μg/cm² in plaster formulation (Eclar®). | |

| Comparative Concentration | Flurandrenolide and fludroxycortide tapes use a lower concentration of 4 μg/cm². | |

| Side Effect Incidence (Plaster) | In a study of 910 cases, 2.64% exhibited side effects (e.g., capillary dilation, contact dermatitis). |

References

In-Vitro Efficacy of Deprodone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro efficacy studies with detailed quantitative data and experimental protocols specifically for Deprodone propionate (B1217596) are limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected in-vitro efficacy of this compound propionate based on its classification as a potent topical corticosteroid. The presented data, protocols, and pathways are representative of this class of compounds and are supported by studies on other potent corticosteroids.

Introduction

This compound propionate is a synthetic glucocorticoid belonging to the class of potent topical corticosteroids. These agents are the cornerstone of therapy for a multitude of inflammatory and hyperproliferative skin disorders. Their efficacy stems from their broad anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. This technical guide delves into the in-vitro methodologies used to characterize the efficacy of potent corticosteroids like this compound propionate, providing insights into their mechanism of action and experimental evaluation.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action for all glucocorticoids, including this compound propionate, is initiated by their binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated GR complex modulates gene transcription through two main pathways:

-

Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the anti-inflammatory effects of corticosteroids.

-

Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins and other regulatory molecules.

The following diagram illustrates the generalized signaling pathway for glucocorticoids.

Quantitative Data on In-Vitro Efficacy

While specific IC50 values for this compound propionate are not widely published, the following tables summarize representative quantitative data for other potent topical corticosteroids in key in-vitro assays. This data provides a benchmark for the expected potency of this compound propionate.

Table 1: Relative Binding Affinity to Glucocorticoid Receptor (GR)

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100 |

| This compound Propionate | Data not available |

| Clobetasol Propionate | ~1800 |

| Fluticasone Propionate | ~1775 |

| Betamethasone Dipropionate | ~500 |

| Triamcinolone Acetonide | ~180 |

| Hydrocortisone | ~10 |

Data is compiled from various sources and may vary based on assay conditions.

Table 2: Inhibition of Pro-inflammatory Cytokine Release

| Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 (nM) - Representative Data |

| This compound Propionate | - | - | - | Data not available |

| Fluticasone Propionate | Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IL-13 | ~0.1 |

| Clobetasol Propionate | Monocyte-derived Dendritic Cells | Lipopolysaccharide (LPS) | IL-12p70, TNF-α, IL-6 | Potent Inhibition (Specific IC50 not stated) |

| Betamethasone Dipropionate | Human Bronchial Epithelial Cells (BEAS-2B) | - | VCAM-1 Expression | ~0.03 |

IC50 values are illustrative and sourced from studies on the respective compounds.

Table 3: Anti-proliferative Effects on Skin Cells

| Compound | Cell Line | Assay | Endpoint | Representative Results |

| This compound Propionate | - | - | - | Data not available |

| Clobetasol Propionate | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of Cell Proliferation | Significant inhibition at 10⁻⁴ M |

| Betamethasone Dipropionate | Human Keratinocytes (HaCaT) | MTT Assay | Inhibition of Cell Proliferation | Strongest anti-proliferative effect at 10⁻⁴ M |

| Hydrocortisone | Normal Human Dermal Fibroblasts | Cell Counting | Inhibition of Cell Proliferation | Less inhibitory compared to potent corticosteroids |

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments typically employed to assess the efficacy of potent corticosteroids.

Glucocorticoid Receptor (GR) Binding Affinity Assay

Objective: To determine the affinity of the test compound for the glucocorticoid receptor.

Methodology: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Human cells expressing the GR (e.g., A549 lung carcinoma cells or human keratinocytes) are cultured and harvested. The cells are homogenized in a buffer to prepare a cytosolic fraction containing the GR.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (this compound propionate).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like dexamethasone.

Inhibition of Cytokine Release Assay

Objective: To measure the ability of the test compound to inhibit the production of pro-inflammatory cytokines.

Methodology: ELISA-based quantification from stimulated immune cells.

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood or a relevant cell line (e.g., THP-1 monocytes) is cultured.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound propionate for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA) to induce cytokine production.

-

Incubation: The cells are incubated for a period sufficient for cytokine release (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine release, is calculated.

Keratinocyte Anti-Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on keratinocytes.

Methodology: MTT Assay

-

Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound propionate.

-

Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Incubation: The plate is incubated for a few hours to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for anti-proliferative activity is determined.

The following diagram provides a workflow for a typical in-vitro efficacy study.

Conclusion

This compound propionate, as a potent topical corticosteroid, is expected to exhibit significant in-vitro efficacy in models of inflammation and hyperproliferation. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses. The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of this compound propionate and other novel corticosteroid candidates, enabling a comprehensive assessment of their therapeutic potential. Further studies providing direct quantitative data for this compound propionate will be invaluable in precisely positioning its efficacy within the armamentarium of topical corticosteroids.

Methodological & Application

Deprodone Propionate Plaster: Application Notes and Protocols for Keloid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprodone propionate (B1217596), a potent corticosteroid, has demonstrated significant efficacy in the management of keloids, particularly in the form of a plaster formulation. This document provides detailed application notes and protocols based on available clinical and preclinical data, intended to guide research and development in the field of dermatology and wound healing. This compound propionate plaster is recognized as a first-line therapy for keloids in Japan and offers a non-invasive treatment modality with a favorable safety profile.[1][2]

Mechanism of Action

This compound propionate exerts its therapeutic effects on keloids through its anti-inflammatory, anti-proliferative, and anti-fibrotic properties. The primary mechanism is believed to involve the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical regulator of fibroblast proliferation and extracellular matrix deposition, which is known to be dysregulated in keloid pathogenesis.[3][4][5] By suppressing this pathway, this compound propionate can reduce the excessive collagen synthesis and fibroblast proliferation that characterize keloid formation.

Signaling Pathway

Caption: TGF-β/Smad Signaling Pathway in Keloid Pathogenesis and this compound Propionate Intervention.

Application Protocols

Treatment of Existing Keloids

A standardized protocol for the application of this compound propionate plaster for existing keloids involves the following steps:

-

Preparation: The keloid and surrounding skin should be cleaned and dried thoroughly before application.

-

Application: The plaster should be cut to a size that covers the entire keloid with a small margin of surrounding healthy skin.

-

Frequency: The plaster is to be applied once daily and replaced with a new one every 24 hours.

-

Duration: Treatment duration is typically long-term, extending from several months to years, depending on the keloid's size, thickness, and response to therapy. Continuous and consistent application is crucial for optimal results.

Post-Excisional Prophylaxis

To prevent the recurrence of keloids after surgical excision, the following protocol is suggested:

-

Initiation: Application of the this compound propionate plaster should commence after the surgical wound has completely healed and sutures have been removed.

-

Application: The plaster should be applied to cover the entire length of the surgical scar.

-

Frequency and Duration: Similar to the treatment of existing keloids, the plaster should be applied daily and continued for an extended period, typically at least 12 months, to minimize the risk of recurrence.

Experimental Protocols

The following outlines a general experimental design for a clinical study evaluating the efficacy of this compound propionate plaster for keloids, based on methodologies from existing literature.

Caption: A general experimental workflow for a clinical trial on this compound propionate plaster for keloids.

Quantitative Data Summary

The efficacy of this compound propionate plaster has been evaluated in several studies. The following tables summarize the available quantitative data.

Table 1: Comparative Efficacy of this compound Propionate Plaster vs. Fludroxycortide Tape in Adults

| Outcome Measure | Fludroxycortide Tape (4 µg/cm²) | This compound Propionate Plaster (20 µg/cm²) |

| Patient Population | 30 adults with keloids/hypertrophic scars | 24 adults unresponsive to fludroxycortide tape |

| Treatment Duration | 1 year | 1 year |

| Improvement Rate (JSS) | 20% | 70.8% |

JSS: Japan Scar Workshop Scar Scale

Table 2: Efficacy of this compound Propionate Plaster in Pediatric Patients

| Outcome Measure | Fludroxycortide Tape (4 µg/cm²) |

| Patient Population | 30 pediatric patients with keloids/hypertrophic scars |

| Treatment Duration | 1 year |

| Improvement Rate (JSS) | 80% |

Note: Data for this compound propionate plaster in a pediatric-only cohort was not specified in the reviewed literature, which suggests fludroxycortide tape is often sufficient for this population.

Table 3: Reported Side Effects of this compound Propionate Plaster

| Side Effect | Incidence Rate |

| Contact Dermatitis | 0.55% |

| Folliculitis | 0.44% |

| Skin Atrophy | 0.44% |

| Telangiectasia | Not specified |

Conclusion

This compound propionate plaster is a valuable tool in the management of keloids, offering a potent and targeted topical corticosteroid therapy. The provided application notes and protocols, derived from the current scientific literature, can serve as a foundation for further research and clinical application. Future studies should focus on larger, randomized controlled trials to further elucidate the efficacy and safety of this compound propionate plaster and to explore its potential in combination with other treatment modalities.

References

- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. droracle.ai [droracle.ai]

- 5. dupuytrens.org [dupuytrens.org]

Application Notes: Formulating Deprodone Propionate for Topical Application

Introduction

Deprodone propionate (B1217596) is a potent, non-halogenated synthetic corticosteroid used in the treatment of various inflammatory skin disorders such as eczema and dermatitis.[1][2] Its efficacy is derived from its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][3] As a lipophilic molecule, it is well-suited for topical delivery, enabling targeted action with minimized systemic exposure.[4] The development of a stable, effective, and aesthetically pleasing topical formulation is critical to ensure patient compliance and therapeutic success.

These application notes provide a comprehensive guide for researchers and formulation scientists on the development of topical preparations containing this compound propionate. The document outlines the physicochemical properties of the active pharmaceutical ingredient (API), its mechanism of action, detailed protocols for formulation and evaluation, and stability considerations.

Physicochemical Properties of this compound Propionate

A thorough understanding of the API's properties is fundamental for formulation development. Key parameters for this compound propionate are summarized below.

| Property | Value | Reference |

| Chemical Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| CAS Number | 20424-00-4 | |

| Molecular Formula | C₂₄H₃₂O₅ | |

| Molecular Weight | 400.5 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in DMSO (250 mg/mL) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 1 year |

Mechanism of Action: Anti-Inflammatory Signaling Pathway

This compound propionate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist. Upon diffusing into the target cell, it binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

-

Transrepression: The GR complex inhibits pro-inflammatory transcription factors like NF-κB and AP-1. This action suppresses the expression of genes that encode for inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as those for Annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, thereby blocking the arachidonic acid pathway and reducing the production of prostaglandins (B1171923) and leukotrienes.

Experimental Protocols: Formulation Development

The choice of a topical vehicle (e.g., cream, ointment, gel) depends on the target skin condition, desired occlusivity, and patient preference. Ointments are typically more occlusive and moisturizing, while creams offer a less greasy feel.

General Formulation Workflow

The manufacturing process for a topical semi-solid generally follows a structured workflow to ensure homogeneity and stability.

Protocol 1: Oil-in-Water (O/W) Cream Formulation

This protocol describes a general method for preparing an O/W cream, which is often preferred for its non-greasy feel and ease of application.

Example Formulation:

| Phase | Ingredient | Function | % (w/w) |

| Oil Phase | This compound Propionate | Active Ingredient | 0.1 - 0.5 |

| Cetyl Alcohol | Thickener, Emollient | 5.0 | |

| Stearic Acid | Thickener, Emulsifier | 8.0 | |

| Isopropyl Myristate | Emollient, Penetration Enhancer | 4.0 | |

| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 5.0 | |

| Polysorbate 80 | O/W Emulsifier | 2.0 | |

| Phenoxyethanol | Preservative | 0.5 |

Equipment:

-

Two temperature-controlled beakers or vessels

-

High-shear homogenizer (e.g., rotor-stator type)

-